

Spectroscopic Characterization of 2-Bromo-4-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-nitropyridine

CAS No.: 6945-67-1

Cat. No.: B184007

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitropyridine, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science. Its utility as a precursor in the synthesis of novel pharmaceutical agents and functional materials necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides a fundamental and powerful toolkit for the unambiguous identification and characterization of this molecule. This in-depth technical guide, designed for researchers and drug development professionals, offers a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **2-Bromo-4-nitropyridine**. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure and the observed spectral features, providing a framework for the interpretation and prediction of spectra for related compounds.

The strategic placement of a bromine atom at the 2-position and a nitro group at the 4-position of the pyridine ring creates a unique electronic environment. The electron-withdrawing nature of the nitro group and the halogen atom significantly influences the chemical shifts of the aromatic protons and carbons, providing a distinct NMR fingerprint. Similarly, the vibrational modes of the nitro group and the pyridine ring give rise to characteristic absorption bands in the IR spectrum. Mass spectrometry reveals the molecular weight and provides insights into the

fragmentation pathways, further confirming the molecular structure. This guide will systematically dissect each of these spectroscopic techniques, offering both theoretical underpinnings and practical insights.

Molecular Structure and Numbering

To facilitate the discussion of the spectral data, the standard IUPAC numbering for the pyridine ring will be used.

Caption: Molecular structure of **2-Bromo-4-nitropyridine** with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In **2-Bromo-4-nitropyridine**, the electron-withdrawing effects of the bromine atom and the powerful nitro group, combined with the inherent aromaticity of the pyridine ring, result in a distinctive downfield spectrum.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.80	d	~1.5	H-3
~8.65	d	~5.5	H-6
~8.10	dd	~5.5, ~1.5	H-5

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of **2-Bromo-4-nitropyridine** is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

- H-3 (δ ~8.80 ppm, doublet): This proton is situated between the bromine atom at C-2 and the strongly electron-withdrawing nitro group at C-4. The deshielding effect of both substituents

is expected to shift this proton significantly downfield. It will appear as a doublet due to coupling with H-5, though the coupling constant will be small (meta-coupling, $J \approx 1.5$ Hz).

- H-6 ($\delta \sim 8.65$ ppm, doublet): This proton is adjacent to the nitrogen atom of the pyridine ring, which is inherently electron-withdrawing, leading to a downfield chemical shift. It will appear as a doublet due to coupling with the vicinal H-5 proton (ortho-coupling, $J \approx 5.5$ Hz).
- H-5 ($\delta \sim 8.10$ ppm, doublet of doublets): This proton is coupled to both H-6 (ortho-coupling, $J \approx 5.5$ Hz) and H-3 (meta-coupling, $J \approx 1.5$ Hz), resulting in a doublet of doublets. Its chemical shift will be influenced by the adjacent nitro group, but to a lesser extent than H-3.

The relative downfield shifts of the protons are a direct consequence of the decreased electron density around them, a phenomenon well-documented in the NMR spectroscopy of substituted pyridines.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in **2-Bromo-4-nitropyridine** are also significantly influenced by the electronegative substituents.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~152.0	C-4
~150.5	C-6
~145.0	C-2
~125.0	C-5
~120.0	C-3

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms of the pyridine ring.

- C-4 ($\delta \sim 152.0$ ppm): The carbon atom directly attached to the strongly electron-withdrawing nitro group is expected to be the most deshielded and therefore appear at the lowest field.
- C-6 ($\delta \sim 150.5$ ppm): This carbon is adjacent to the ring nitrogen and is also significantly deshielded.
- C-2 ($\delta \sim 145.0$ ppm): The carbon bearing the bromine atom will also be deshielded due to the electronegativity of the halogen.
- C-5 ($\delta \sim 125.0$ ppm): This carbon is influenced by the adjacent nitro group and the ring nitrogen, leading to a downfield shift compared to unsubstituted pyridine.
- C-3 ($\delta \sim 120.0$ ppm): This carbon is adjacent to both the bromo- and nitro-substituted carbons, and its chemical shift reflects the combined electronic effects of these groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **2-Bromo-4-nitropyridine** is expected to be dominated by the strong absorptions of the nitro group and the vibrations of the aromatic ring.

Predicted IR Spectral Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1580	Medium	C=C/C=N stretching (pyridine ring)
1540 - 1500	Strong	Asymmetric NO ₂ stretch
1470 - 1440	Medium	C=C/C=N stretching (pyridine ring)
1360 - 1340	Strong	Symmetric NO ₂ stretch
~850	Strong	C-H out-of-plane bend
~750	Medium	C-Br stretch

Interpretation of the IR Spectrum

The key diagnostic peaks in the IR spectrum of **2-Bromo-4-nitropyridine** are the two strong bands corresponding to the nitro group.

- **Asymmetric and Symmetric NO₂ Stretches:** The most prominent features will be the strong absorption bands for the asymmetric (around 1540-1500 cm⁻¹) and symmetric (around 1360-1340 cm⁻¹) stretching vibrations of the N-O bonds in the nitro group. These are highly characteristic and confirm the presence of this functional group.
- **Aromatic C-H and Ring Vibrations:** The aromatic C-H stretching vibrations are expected to appear as medium intensity bands above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1440 cm⁻¹ region.
- **C-Br Stretch:** The C-Br stretching vibration typically appears in the fingerprint region, around 750 cm⁻¹.

Mass Spectrometry (MS)

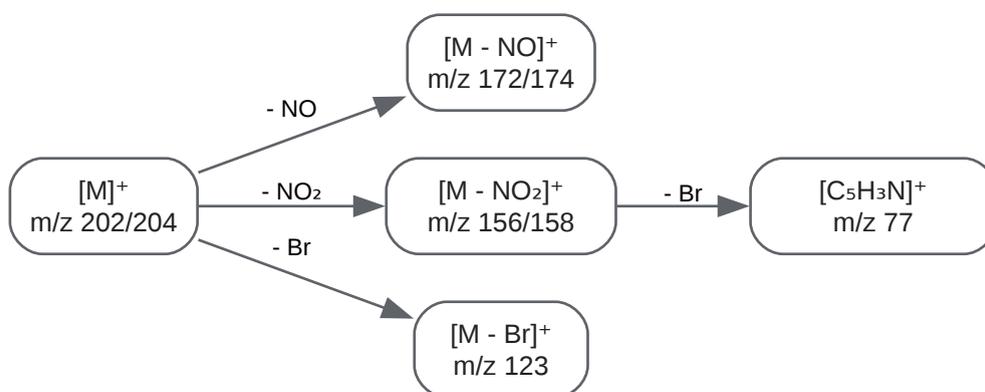
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for this purpose.

Predicted Mass Spectrum Data (EI)

m/z	Relative Intensity	Assignment
202/204	High	[M] ⁺ (Molecular Ion)
172/174	Medium	[M - NO] ⁺
156/158	Medium	[M - NO ₂] ⁺
123	Low	[M - Br] ⁺
77	High	[C ₅ H ₃ N] ⁺

Interpretation of the Mass Spectrum

- **Molecular Ion Peak:** The mass spectrum will show a prominent molecular ion peak [M]⁺. Due to the presence of a bromine atom, this peak will appear as a doublet with a characteristic isotopic pattern of approximately 1:1 intensity for the ⁷⁹Br and ⁸¹Br isotopes (m/z 202 and 204). This isotopic signature is a definitive indicator of the presence of one bromine atom.
- **Fragmentation Pattern:** The fragmentation of **2-Bromo-4-nitropyridine** under EI conditions is expected to involve the loss of the nitro group and the bromine atom.
 - **Loss of NO and NO₂:** Common fragmentation pathways for nitroaromatic compounds involve the loss of NO (30 amu) and NO₂ (46 amu), leading to fragment ions at m/z 172/174 and 156/158, respectively.
 - **Loss of Br:** Cleavage of the C-Br bond would result in a fragment ion at m/z 123.
 - **Pyridine Ring Fragment:** A stable fragment corresponding to the pyridine ring (m/z 77) is also expected to be observed.



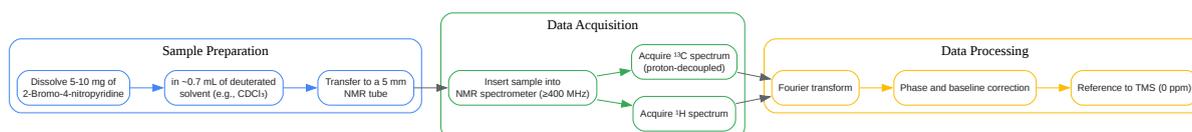
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Caption: Predicted major fragmentation pathways of **2-Bromo-4-nitropyridine** in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data for **2-Bromo-4-nitropyridine**. Optimization may be required based on the specific instrumentation available.

NMR Spectroscopy



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Caption: Workflow for NMR data acquisition and processing.

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-Bromo-4-nitropyridine** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans will be necessary due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

- Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of **2-Bromo-4-nitropyridine** with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample compartment should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable volatile solvent for liquid injection.
- Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Pay close attention to the isotopic pattern of the bromine-containing

fragments.

Conclusion

The spectroscopic data of **2-Bromo-4-nitropyridine** provides a detailed and unambiguous fingerprint for its structural characterization. The ^1H and ^{13}C NMR spectra reveal the electronic effects of the bromo and nitro substituents on the pyridine ring, leading to predictable chemical shifts and coupling patterns. The IR spectrum is dominated by the characteristic strong absorptions of the nitro group, confirming its presence. Finally, mass spectrometry provides the molecular weight and characteristic fragmentation patterns, including the distinctive isotopic signature of the bromine atom. This comprehensive spectroscopic analysis is an indispensable tool for quality control, reaction monitoring, and the structural elucidation of derivatives of **2-Bromo-4-nitropyridine** in drug discovery and materials science research.

References

- Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [\[Link\]](#)
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Phone: (601) 213-4426

Email: info@benchchem.com